molecular formula C14H8Cl2N2 B8022508 Tyrphostin RG 14620 CAS No. 138989-56-7

Tyrphostin RG 14620

Cat. No.: B8022508
CAS No.: 138989-56-7
M. Wt: 275.1 g/mol
InChI Key: TYXIVBJQPBWBHO-QCDXTXTGSA-N
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Description

Tyrphostin RG14620 is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It was initially developed by Rhone-Poulenc Rorer, Inc. This compound is known for its ability to inhibit the autophosphorylation of EGFR, which plays a crucial role in regulating cell proliferation, differentiation, and survival. Overexpression of EGFR has been associated with various types of cancers, making Tyrphostin RG14620 a valuable compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tyrphostin RG14620 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of specific reagents and catalysts under controlled conditions to achieve high purity and yield .

Industrial Production Methods: Industrial production of Tyrphostin RG14620 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Tyrphostin RG14620 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of Tyrphostin RG14620 with modified functional groups .

Scientific Research Applications

Tyrphostin RG14620 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of EGFR and related signaling pathways.

    Biology: Helps in understanding the role of EGFR in cell proliferation and differentiation.

    Medicine: Investigated for its potential in overcoming multidrug resistance in cancer therapy.

    Industry: Utilized in the development of new therapeutic agents targeting EGFR.

Mechanism of Action

Tyrphostin RG14620 exerts its effects by inhibiting the autophosphorylation of EGFR. This inhibition prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. The compound binds to the ATP-binding site of EGFR, thereby blocking its kinase activity. This leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

  • Tyrphostin AG1478
  • Tyrphostin AG1296
  • Tyrphostin AG879

Comparison: Tyrphostin RG14620 is unique in its selectivity for EGFR and its ability to reverse ABCG2-mediated multidrug resistance. While other tyrphostins like AG1478 and AG1296 also inhibit EGFR, they may not exhibit the same level of selectivity or effectiveness in overcoming multidrug resistance .

Properties

IUPAC Name

(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXIVBJQPBWBHO-QCDXTXTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=C\C2=CC(=CC(=C2)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138989-56-7
Record name RG-14620, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZL6FH3XRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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